molecular formula C18H13F3O4 B2517527 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 303119-55-3

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2517527
CAS No.: 303119-55-3
M. Wt: 350.293
InChI Key: SQWNDIUXQCJHGW-UHFFFAOYSA-N
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Description

Chemical Identity: 7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS: 303119-55-3) is a synthetic chromenone derivative with the molecular formula C₁₈H₁₃F₃O₄ and a molar mass of 350.29 g/mol . Its structure features a chromen-4-one core substituted with methoxy groups at positions 7 and 3 (on the 2-methoxyphenyl ring), along with a trifluoromethyl group at position 2. The compound is utilized in high-throughput screening libraries for drug discovery, particularly targeting cancer, inflammation, and metabolic diseases .

The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy substituents influence electronic properties and steric interactions .

Properties

IUPAC Name

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-23-10-7-8-12-14(9-10)25-17(18(19,20)21)15(16(12)22)11-5-3-4-6-13(11)24-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWNDIUXQCJHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization and trifluoromethylation reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Structural Features

Feature Description
Backbone Chromenone
Substituents Methoxy group at position 7, trifluoromethyl group
Biological Activity Antioxidant, anti-inflammatory, anticancer properties

Summary of Synthetic Routes

Step Reaction Type Key Reagents
1. CondensationAldol condensation2-Hydroxyacetophenone, 2-Methoxybenzaldehyde, Base (NaOH)
2. CyclizationCyclization reactionSolvents (Ethanol, Methanol)
3. TrifluoromethylationElectrophilic substitutionTrifluoromethylating agents

Scientific Research Applications

7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Chemistry

  • Building Block : Used as a precursor for synthesizing more complex organic molecules.

Biology

  • Biological Activities : Studied for antioxidant and anti-inflammatory effects, showing promise in modulating oxidative stress and inflammatory pathways.

Medicine

  • Therapeutic Properties : Investigated for potential anticancer and antimicrobial activities, with mechanisms involving enzyme inhibition and receptor binding.

Industry

  • Material Development : Utilized in creating new materials and chemical processes due to its unique chemical properties.

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Scavenges free radicals, reducing oxidative damage.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, potentially benefiting conditions like arthritis.
  • Anticancer Potential : Shows promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Another investigation highlighted its anti-inflammatory properties in animal models of inflammation, indicating a reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit specific enzymes involved in oxidative stress and inflammation.

    Modulating signaling pathways: The compound may affect signaling pathways related to cell growth, apoptosis, and immune response.

    Binding to receptors: It can bind to specific receptors on cell surfaces, influencing cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related chromenones based on substituent patterns, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Relevance Reference
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 2-CF₃, 3-(2-OCH₃-Ph) High lipophilicity (CF₃), dual methoxy groups Screened for anti-cancer, anti-inflammatory activity
5-Acetoxy-8-(acetoxymethyl)-7-methoxy-3-(2-methoxyphenyl)-4H-chromen-4-one (11a) 5-OAc, 8-CH₂OAc, 7-OCH₃, 3-(2-OCH₃-Ph) Acetylated hydroxyl groups, higher polarity Potential antineoplastic agent (hydroxymethyl derivatives)
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OH, 3-(4-OCH₃-Ph), 2-CF₃ Free hydroxyl group, para-methoxy phenyl Structural isomer; altered binding affinity in biological targets
8-[(Dimethylamino)methyl]-7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 8-CH₂N(CH₃)₂, 7-OCH₃, 3-(4-OCH₃-Ph), 2-CF₃ Basic dimethylamino group, enhanced solubility Improved pharmacokinetics (e.g., absorption)
7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 3-pyrazolyl, 2-CF₃ Heterocyclic substitution (pyrazole) Broader kinase inhibition potential

Key Findings:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in the target compound enhances electron-withdrawing effects, improving binding to hydrophobic pockets in enzymes compared to methyl or hydroxyl analogs (e.g., : 7-methoxy-2-methyl-3-phenyl-4H-chromen-4-one) .
  • Methoxy vs. Hydroxy Groups : The 7-methoxy group in the target compound reduces metabolic oxidation compared to 7-hydroxy derivatives (e.g., ), increasing plasma half-life .

Role of Trifluoromethyl :

  • Compounds lacking the trifluoromethyl group (e.g., : acetoxymethyl derivatives) exhibit lower logP values and reduced membrane permeability .

Synthetic Accessibility :

  • The target compound shares synthetic pathways with analogs like 9a (), where hydroxymethylation and deprotection steps are critical for functional group introduction .

Research Implications

  • Drug Discovery : The trifluoromethyl and methoxy substituents make this compound a promising scaffold for optimizing kinase inhibitors or anti-inflammatory agents.
  • Structure-Activity Relationships (SAR) : Comparative studies with and highlight the importance of substituent position and electronic effects on bioactivity.

Limitations: Direct biological data for the target compound are scarce in the provided evidence.

Biological Activity

7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

The molecular formula of the compound is C18H13F3O4C_{18}H_{13}F_3O_4. It features a chromenone backbone with methoxy and trifluoromethyl substituents, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and alters its interaction with biological targets.

Synthesis

The synthesis typically involves multi-step organic reactions:

  • Condensation : 2-Hydroxyacetophenone is reacted with 2-methoxybenzaldehyde in the presence of a base.
  • Cyclization : The resulting intermediate undergoes cyclization to form the chromenone structure.
  • Trifluoromethylation : This step introduces the trifluoromethyl group, often using trifluoromethylating agents under controlled conditions.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey Reagents
1. CondensationAldol condensation2-Hydroxyacetophenone, 2-Methoxybenzaldehyde, Base (NaOH)
2. CyclizationCyclization reactionSolvents (Ethanol, Methanol)
3. TrifluoromethylationElectrophilic substitutionTrifluoromethylating agents

Biological Activity

Research has shown that this compound exhibits various biological activities, including:

Antioxidant Effects

The compound has demonstrated significant antioxidant properties by scavenging free radicals and inhibiting oxidative stress pathways. This activity is crucial in preventing cellular damage associated with chronic diseases.

Anti-Inflammatory Activity

In vitro studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting a potential therapeutic role in inflammatory conditions .

Antimicrobial Properties

The antibacterial effects of flavonoids are well-documented. In particular, this compound has shown promising results against various bacterial strains, including Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that specific substituents enhance its antibacterial efficacy .

Table 2: Biological Activities and Mechanisms

ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX enzymes
AntimicrobialDisruption of bacterial cell walls

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated significant inhibition of cell proliferation, indicating potential as an anticancer agent.
  • Molecular Docking Studies : In silico studies revealed that the trifluoromethyl group interacts favorably with key residues in target enzymes, enhancing binding affinity and biological activity .

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